molecular formula C12H17NO3 B091789 tert-Butyl (4-methoxyphenyl)carbamate CAS No. 18437-68-8

tert-Butyl (4-methoxyphenyl)carbamate

Cat. No. B091789
CAS RN: 18437-68-8
M. Wt: 223.27 g/mol
InChI Key: DTJDZTUATTYLBB-UHFFFAOYSA-N
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Description

“tert-Butyl (4-methoxyphenyl)carbamate” is a chemical compound that belongs to the class of carbamates . Carbamates are widely used in chemical, pharmaceutical, and agricultural industries due to their diverse range of applications . This compound is known for its attractive properties and is often the first option when there is a need to protect an amino function in a synthetic project .


Synthesis Analysis

The synthesis of “tert-Butyl (4-methoxyphenyl)carbamate” involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . This is followed by a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, and trapping of the isocyanate derivative gives the final product .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-methoxyphenyl)carbamate” can be represented by the molecular formula C12H17NO3 . The molecular weight of this compound is 223.268 Da .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl (4-methoxyphenyl)carbamate” are primarily associated with its use as a protecting group in organic synthesis . It is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The compound can also undergo a copper-catalyzed cross-coupling reaction with alkoxycarbonyl radicals generated from carbazates to produce carbamates under mild conditions .

Scientific Research Applications

Pharmaceutical Synthesis

tert-Butyl (4-methoxyphenyl)carbamate: is a valuable intermediate in the synthesis of various pharmaceuticals. It acts as a precursor in the production of antidepressants like Citalopram and Escitalopram oxalate , which function by inhibiting serotonin uptake . The compound’s ability to undergo chiral selective reduction makes it suitable for creating enantiomerically pure pharmaceuticals, a crucial aspect of drug efficacy and safety.

Chiral Selective Reduction

The compound is used in chiral selective reduction processes. Ketoreductases, such as ES-KRED-213 and KRED-P1-H01 , have been identified as effective in transforming tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate into its chiral counterpart with high selectivity and conversion rates . This application is significant in the production of chiral intermediates for various synthetic pathways.

Synthesis of Benzohydrols

tert-Butyl (4-methoxyphenyl)carbamate: is utilized in the synthesis of benzohydrols, particularly chlorobenzohydrols, which are intermediates in the preparation of drugs like nefopam —used as an analgesic, muscle relaxant, or antidepressant . These intermediates are typically synthesized by reducing benzophenone families using various catalysts and methods.

Asymmetric Transfer Hydrogenation

The compound serves as a substrate for asymmetric transfer hydrogenation reactions. This process is employed to produce intermediates with –OH groups, which are essential in the synthesis of various organic compounds . The use of oxo-tethered ruthenium catalysts and other specialized catalysts can be applied to achieve the desired chiral purity.

Synthesis of Natural Product Analogs

It is a starting material for the synthesis of natural product analogs, such as Indiacen A and Indiacen B . These compounds have potential biological activities, including anticancer, anti-inflammatory, and analgesic properties. The versatility of tert-Butyl (4-methoxyphenyl)carbamate in forming complex structures makes it a valuable compound in medicinal chemistry research.

Biotransformation Studies

The compound is used in biotransformation studies to explore the enzymatic pathways and optimize conditions for maximum yield and selectivity . These studies contribute to the understanding of metabolic processes and can lead to the development of more efficient synthetic routes for pharmaceuticals and other biologically active compounds.

Safety and Hazards

The safety data sheet for “tert-Butyl carbamate”, a related compound, suggests avoiding ingestion and inhalation, and avoiding contact with eyes, skin, or clothing . It should be stored in a dry, cool, and well-ventilated place, and should not be released into the environment .

Future Directions

The future directions for “tert-Butyl (4-methoxyphenyl)carbamate” are likely to be influenced by its potential applications in various fields of research and industry. Given its role as a protecting group in organic synthesis, it may find further applications in the synthesis of complex organic molecules .

properties

IUPAC Name

tert-butyl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJDZTUATTYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372420
Record name tert-Butyl-4-methoxycarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-methoxyphenyl)carbamate

CAS RN

18437-68-8
Record name tert-Butyl-4-methoxycarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18437-68-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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